Cas no 67808-34-8 (Methyl 5-cyanothiophene-2-carboxylate)

Methyl 5-cyanothiophene-2-carboxylate is a versatile heterocyclic compound featuring both cyano and ester functional groups on a thiophene backbone. Its structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science applications. The electron-withdrawing cyano and ester groups enhance reactivity, facilitating further derivatization, such as nucleophilic substitutions or cyclization reactions. The compound's stability and solubility in common organic solvents contribute to its utility in multi-step synthetic routes. Its thiophene core also offers potential for conjugation in optoelectronic materials. This compound is commonly employed in the development of bioactive molecules and functional materials due to its well-defined reactivity profile.
Methyl 5-cyanothiophene-2-carboxylate structure
67808-34-8 structure
Product Name:Methyl 5-cyanothiophene-2-carboxylate
CAS No:67808-34-8
MF:C7H5NO2S
MW:167.185100317001
MDL:MFCD25966102
CID:4757870
PubChem ID:14871948
Update Time:2026-02-26

Methyl 5-cyanothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-cyanothiophene-2-carboxylate
    • methyl 5-cyano-2-thiophenecarboxylate
    • BS-17331
    • SCHEMBL2226439
    • 67808-34-8
    • Methyl5-cyanothiophene-2-carboxylate
    • KLGYHLXZILYUOL-UHFFFAOYSA-N
    • AKOS027334050
    • CS-0145281
    • MFCD25966102
    • Methyl 5-cyanothiophene-2-carboxylate
    • MDL: MFCD25966102
    • Inchi: 1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3
    • InChI Key: KLGYHLXZILYUOL-UHFFFAOYSA-N
    • SMILES: S1C(C#N)=CC=C1C(=O)OC

Computed Properties

  • Exact Mass: 167.0041g/mol
  • Monoisotopic Mass: 167.0041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.3
  • Molecular Weight: 167.19g/mol

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Methyl 5-cyanothiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:67808-34-8)Methyl 5-cyanothiophene-2-carboxylate
Order Number:A1171266
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:19
Price ($):303.0
Email:sales@amadischem.com

Additional information on Methyl 5-cyanothiophene-2-carboxylate

Methyl 5-cyanothiophene-2-carboxylate (CAS No. 67808-34-8): A Comprehensive Overview

Methyl 5-cyanothiophene-2-carboxylate (CAS No. 67808-34-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a wide range of applications due to its reactivity and functional groups. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of Methyl 5-cyanothiophene-2-carboxylate.

Chemical Structure and Properties

Methyl 5-cyanothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C7H5NO2S. The molecule consists of a thiophene ring substituted with a cyano group at the 5-position and a carboxylate ester at the 2-position. The presence of these functional groups imparts unique chemical properties to the compound. The cyano group is highly reactive and can participate in various chemical reactions, such as nucleophilic addition and substitution reactions. The carboxylate ester group can undergo hydrolysis to form the corresponding carboxylic acid, making it useful in synthetic transformations.

The physical properties of Methyl 5-cyanothiophene-2-carboxylate include its melting point, boiling point, and solubility. It is typically a solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). These solubility characteristics make it suitable for use in various synthetic protocols.

Synthesis Methods

The synthesis of Methyl 5-cyanothiophene-2-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism to form the methyl ester. Subsequently, the bromine atom can be replaced with a cyano group through a palladium-catalyzed cross-coupling reaction with zinc cyanide.

Another approach involves the direct esterification of 5-cyanothiophene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method is straightforward and yields high purity products but may require careful control of reaction conditions to avoid side reactions.

Applications in Organic Synthesis

Methyl 5-cyanothiophene-2-carboxylate has found extensive use in organic synthesis due to its versatile reactivity. One notable application is in the synthesis of thiophene-based polymers, which are important materials in organic electronics and photovoltaics. The cyano group can serve as a handle for further functionalization, allowing for the introduction of various substituents to tailor the properties of the resulting polymers.

In addition to polymer synthesis, Methyl 5-cyanothiophene-2-carboxylate is also used as an intermediate in the preparation of pharmaceutical compounds. Its reactivity makes it an excellent starting material for the synthesis of complex molecules with therapeutic potential. For example, it has been employed in the synthesis of antiviral agents and anticancer drugs.

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in compounds derived from thiophenes due to their diverse biological activities. Methyl 5-cyanothiophene-2-carboxylate, with its unique structure, has been investigated for its potential therapeutic applications. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against several viral strains, including influenza and herpes simplex viruses.

Beyond antiviral applications, research has also explored the anticancer properties of thiophene derivatives. Studies have shown that certain derivatives of Methyl 5-cyanothiophene-2-carboxylate can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. These findings highlight the potential of this compound as a lead molecule for drug discovery efforts.

Safety Considerations

While Methyl 5-cyanothiophene-2-carboxylate offers numerous benefits in various applications, it is important to handle this compound with care due to its reactivity and potential health hazards. Proper safety measures should be followed during handling and storage to ensure the well-being of laboratory personnel and prevent environmental contamination.

In conclusion, Methyl 5-cyanothiophene-2-carboxylate (CAS No. 67808-34-8) is a valuable compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for various synthetic transformations and drug development efforts. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67808-34-8)Methyl 5-cyanothiophene-2-carboxylate
A1171266
Purity:99%
Quantity:1g
Price ($):303.0
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